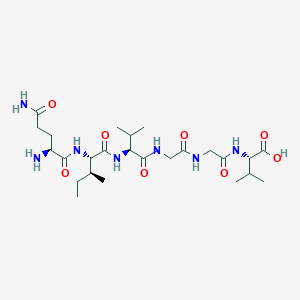![molecular formula C19H18N2O B12560233 (R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 199678-82-5](/img/structure/B12560233.png)
(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a dihydrobenzofuran moiety fused to a tetrahydropyridoindole framework The stereochemistry of the compound is specified by the ®-configuration at the 1beta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of an appropriate phenol derivative with an epoxide under acidic conditions to form the dihydrobenzofuran ring.
Construction of the Tetrahydropyridoindole Framework: This step involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by reduction to form the tetrahydropyridoindole structure.
Coupling of the Two Fragments: The final step involves the coupling of the dihydrobenzofuran moiety with the tetrahydropyridoindole framework through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or dihydrobenzofuran moieties using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole nitrogen or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or sulfonyl chlorides, nucleophilic substitution using alkyl halides or amines.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Formation of fully reduced tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione: A compound with a similar chroman structure.
Uniqueness
®-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its combination of a dihydrobenzofuran moiety with a tetrahydropyridoindole framework. This structural motif imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
199678-82-5 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H18N2O/c1-2-4-16-14(3-1)15-7-9-20-18(19(15)21-16)13-5-6-17-12(11-13)8-10-22-17/h1-6,11,18,20-21H,7-10H2/t18-/m1/s1 |
InChI-Schlüssel |
RQEHSDWWBXNMPR-GOSISDBHSA-N |
Isomerische SMILES |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


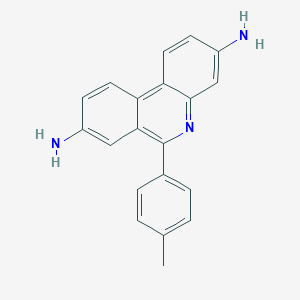
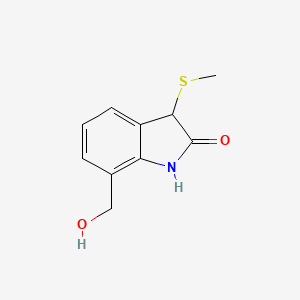
![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
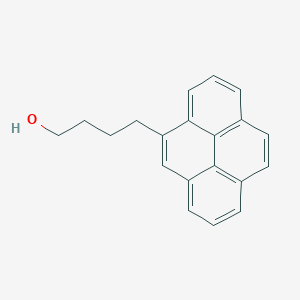
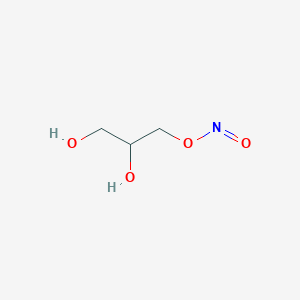
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
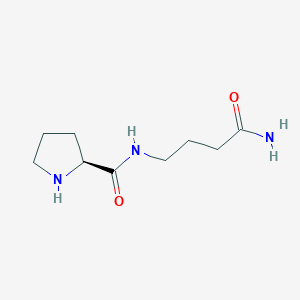
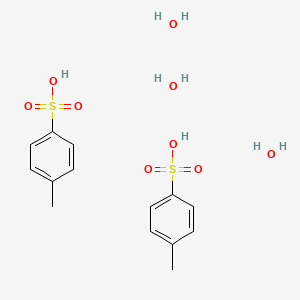
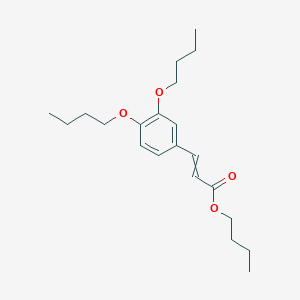
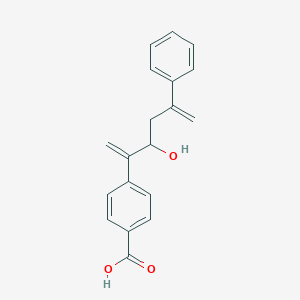
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
